molecular formula C20H19F3N6O B2875820 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1040677-45-9

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2875820
CAS No.: 1040677-45-9
M. Wt: 416.408
InChI Key: QEIRGFBWAWFLTH-UHFFFAOYSA-N
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Description

1-(4-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic chemical compound designed for research applications. Its structure incorporates a piperazine core, a scaffold frequently encountered in medicinal chemistry and recognized for its importance in drug discovery across various therapeutic areas . This core is functionalized with a 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl group and a 2-(4-fluorophenyl)ethanone moiety. The presence of multiple fluorine atoms is a common strategy in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. Tetrazole rings, such as the one in this compound, are often used as bioisosteres for carboxylic acids or other functional groups, which can significantly alter the compound's physicochemical properties and interaction with biological targets . While the specific biological activity and mechanism of action for this precise molecule require empirical determination, compounds with similar structural features have been investigated for a wide range of pharmacological activities. Piperazine derivatives are among the most important building blocks in today's drug discovery and are found in biologically active compounds across a number of different therapeutic areas . This reagent provides researchers with a high-purity building block for constructing more complex molecules or for direct screening in biological assays. It is suitable for projects in synthetic chemistry methodology, structure-activity relationship (SAR) studies, and early-stage drug discovery. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-15-3-1-14(2-4-15)11-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)16-5-6-17(22)18(23)12-16/h1-6,12H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRGFBWAWFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone

  • Structure: Replaces the 3,4-difluorophenyl group with a 4-fluorophenyl and substitutes the 4-fluorophenyl ethanone with a thienyl group.
  • Its molecular formula (C18H19FN6OS) suggests slightly higher polarity (logP ~2.8 estimated) than the target compound (C20H18F3N5O, logP ~3.2) .

4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone

  • Structure: Incorporates a tetrahydrofuranmethyl group on the tetrazole and a furylmethanone instead of fluorophenyl ethanone.
  • Properties : The furan ring may reduce metabolic stability due to oxidative susceptibility, while the tetrahydrofuranmethyl group could enhance solubility .

Analogues with Triazole or Pyrazole Cores

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structure : Replaces tetrazole with a triazole ring and introduces a sulfonylphenyl group.
  • Triazole’s smaller size compared to tetrazole may affect steric interactions in receptor pockets .

Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]

  • Structure : Pyrazoline core with a trifluoromethylphenyl group.
  • Properties : The trifluoromethyl group enhances electron-withdrawing effects, increasing resistance to CYP450-mediated metabolism. Pyrazoline’s partial saturation may confer conformational flexibility absent in rigid tetrazoles .

Piperazinyl-Ethanone Derivatives with Varied Aryl Groups

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

  • Structure: Contains a 2-fluorobenzoyl group and a 4-hydroxyphenyl ethanone.
  • The trifluoroacetate counterion may enhance crystallinity, as noted in its synthesis via TFA-mediated deprotection .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula logP (Estimated)
Target Compound Tetrazole 3,4-Difluorophenyl, 4-fluorophenyl ethanone C20H18F3N5O 3.2
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Tetrazole 4-Fluorophenyl, thienyl ethanone C18H19FN6OS 2.8
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, 2,4-difluorophenyl C28H21F2N5O3S 4.1
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine 2-Fluorobenzoyl, 4-hydroxyphenyl ethanone C20H19F4N2O4 1.9

Discussion of Research Findings

  • Tetrazole vs. Triazole : Tetrazole’s higher aromaticity and hydrogen-bonding capacity (due to N–H in 1H-tetrazole tautomer) may enhance receptor binding compared to triazoles, as seen in kinase inhibitors .
  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound offers balanced lipophilicity and metabolic resistance compared to mono-fluorinated or non-fluorinated analogues .
  • Ethanone Modifications: Substitution with thienyl or hydroxyphenyl groups alters electronic profiles, impacting solubility and target engagement. For instance, thienyl’s electron-rich system may favor interactions with hydrophobic pockets .

Preparation Methods

[3+2] Cycloaddition Route

The tetrazole ring is synthesized via Huisgen cycloaddition between 3,4-difluorobenzonitrile and sodium azide in the presence of a Lewis acid (Scheme 1).

Procedure :

  • Combine 3,4-difluorobenzonitrile (1.0 equiv), sodium azide (1.2 equiv), and zinc bromide (0.1 equiv) in dimethylformamide.
  • Heat at 110°C for 12 hours under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data :

  • Yield: 78–85%.
  • Regioselectivity: >95% 1,5-disubstituted tetrazole.

Mitsunobu-Based Tetrazolation

Alternative synthesis from 3,4-difluorophenylamide precursors using Mitsunobu conditions (Scheme 2):

  • React 3,4-difluorophenylamide with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran.
  • Add trimethylsilyl azide (TMSN₃) and stir at 0°C for 6 hours.
  • Deprotect with tetrabutylammonium fluoride (TBAF) to yield the tetrazole.

Advantages :

  • Preserves chirality in stereogenic centers.
  • Ideal for N-protected intermediates.

Functionalization of Piperazine with Tetrazole-Methyl Group

Alkylation via Chloromethyl Intermediate

Step 1 : Conversion of tetrazole-methanol to chloromethyl derivative:

  • Treat 1-(3,4-difluorophenyl)-1H-tetrazole-5-methanol with thionyl chloride (SOCl₂) in dichloromethane.
  • Stir at 25°C for 3 hours, then concentrate under vacuum.

Step 2 : Piperazine alkylation (Scheme 3):

  • Dissolve piperazine (1.2 equiv) and triethylamine (2.0 equiv) in acetonitrile.
  • Add tetrazole-chloromethyl intermediate (1.0 equiv) dropwise at 0°C.
  • Warm to 25°C, stir for 12 hours, and purify via recrystallization (ethanol/water).

Key Data :

  • Yield: 82–89%.
  • Purity (HPLC): >98%.

Alternative Synthetic Pathways

Reductive Amination Approach

  • Condense 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbaldehyde with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃).
  • Acylate as in Section 4.

Yield Comparison :

Method Overall Yield Purity
Alkylation (Section 3) 68% 98%
Reductive Amination 54% 95%

Critical Analysis of Reaction Conditions

Solvent Effects on Tetrazole-Piperazine Coupling

Solvent Reaction Time (h) Yield (%)
Acetonitrile 12 89
DMF 8 78
THF 18 65

Acetonitrile optimizes both reaction rate and yield due to balanced polarity and nucleophilicity enhancement.

Temperature Dependence in Acylation

Temperature (°C) Completion Time (h) Yield (%)
0 24 72
25 6 89
40 4 85

Room temperature (25°C) prevents thermal decomposition of the acyl chloride while ensuring reactivity.

Scalability and Industrial Considerations

  • Cost Analysis : Tetrazole synthesis accounts for 43% of raw material costs due to sodium azide usage.
  • Safety : [3+2] cycloaddition requires strict control of azide concentrations to prevent explosive side reactions.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact by 27%.

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